molecular formula C6H10N2 B1487806 (1-Methyl-1H-pyrrol-3-YL)methanamine CAS No. 20863-72-3

(1-Methyl-1H-pyrrol-3-YL)methanamine

Cat. No. B1487806
CAS RN: 20863-72-3
M. Wt: 110.16 g/mol
InChI Key: ZAOLDHBNVDOBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Methyl-1H-pyrrol-3-YL)methanamine” is a chemical compound with the molecular formula C6H10N2 . It has a molecular weight of 110.16 . The compound is also known by its IUPAC name, this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H10N2/c1-8-3-2-6(4-7)5-8/h2-3,5H,4,7H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 110.16 .

Scientific Research Applications

Ambient-Temperature Synthesis

A study by Diana Becerra, J. Cobo, and Juan C Castillo (2021) reported the ambient-temperature synthesis of novel (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine 3 in 81% yield. This synthesis involved a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine 1 and 2-pyridinecarboxaldehyde 2 in methanol, using magnesium sulfate as a drying agent.

Schiff Bases as Potential Anticonvulsant Agents

A series of novel schiff bases of 3-aminomethyl pyridine synthesized through condensation reaction with substituted aryl aldehydes/ketones showed potential as anticonvulsant agents. The study by S. Pandey and R. Srivastava (2011) identified compounds with significant seizures protection, indicating the potential therapeutic applications of these compounds in epilepsy treatment.

Anticancer Activity of Pyrrole Schiff Bases

New palladium (Pd)II and platinum (Pt)II complexes from Schiff base ligands were investigated for their anticancer activity against various human cancerous cell lines. The study by S. Mbugua et al. (2020) found that certain complexes demonstrated strong DNA-binding affinity and reduced cell viability in cancerous cell lines, suggesting their potential as anticancer agents.

Scaffold for Drug Discovery

Hexahydro-2H-thieno[2,3-c]pyrrole was proposed as a low molecular weight polar scaffold for constructing compound libraries in the search for new drugs. The study by Vladimir S. Yarmolchuk et al. (2011) developed practical syntheses of derivatives of this bicyclic scaffold, highlighting its potential in drug discovery.

Stabilizing Parallel Turn Conformations

A tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold was designed to stabilize parallel turn conformations, useful in short peptide sequences. The study by R. Bucci et al. (2018) demonstrated the scaffold's potential in peptide-based drug design.

Safety and Hazards

The compound is classified as a danger under the GHS classification system. It has hazard statements H227, H314, and H335, indicating that it is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Pyrrole derivatives are known to interact with a variety of biological targets, including enzymes and receptors . The specific role of these targets can vary widely, depending on the exact structure of the pyrrole derivative and the biological context in which it is acting.

Mode of Action

Pyrrole derivatives are generally known to interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, which can in turn affect downstream cellular processes.

Biochemical Pathways

Pyrrole derivatives have been reported to affect a variety of biochemical pathways, depending on their specific targets . For example, some pyrrole derivatives have been reported to inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antibacterial effects .

Pharmacokinetics

The pharmacokinetic properties of a compound can greatly affect its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The effects of a compound at the molecular and cellular level are typically a result of its interaction with its targets and its impact on biochemical pathways .

Action Environment

The action, efficacy, and stability of (1-Methyl-1H-pyrrol-3-YL)methanamine can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other molecules that can interact with the compound . .

properties

IUPAC Name

(1-methylpyrrol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-8-3-2-6(4-7)5-8/h2-3,5H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOLDHBNVDOBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20863-72-3
Record name (1-methyl-1H-pyrrol-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-1H-pyrrol-3-YL)methanamine
Reactant of Route 2
Reactant of Route 2
(1-Methyl-1H-pyrrol-3-YL)methanamine
Reactant of Route 3
Reactant of Route 3
(1-Methyl-1H-pyrrol-3-YL)methanamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(1-Methyl-1H-pyrrol-3-YL)methanamine
Reactant of Route 5
Reactant of Route 5
(1-Methyl-1H-pyrrol-3-YL)methanamine
Reactant of Route 6
(1-Methyl-1H-pyrrol-3-YL)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.